p-Menthan-3-one
Overview
Description
p-Menthan-3-one is a monoterpene ketone, a type of organic compound that is part of the larger class of terpenoids. It is a stereoisomer of menthone and is found naturally in the essential oils of various plants, particularly those in the mint family. This compound is known for its characteristic minty aroma and is used extensively in the fragrance and flavor industries.
Mechanism of Action
Target of Action
p-Menthan-3-one is primarily used as a flavoring agent . It is also found in essential oils such as peppermint oil . The primary targets of this compound are the sensory receptors of the organisms that interact with it, such as insects .
Mode of Action
This compound interacts with its targets primarily through its strong odor and chemical composition . It has a distinctive smell that insects find unpleasant, acting as a deterrent . When applied to the skin or clothing, it creates a barrier that insects are inclined to avoid . Furthermore, this compound has been found to interfere with the sensory receptors of insects, disrupting their ability to locate and target potential hosts .
Biochemical Pathways
This compound is a p-menthane monoterpenoid . It is synthesized and stored in specialized anatomical structures such as glandular trichomes . These metabolites originate through the 2 C -methyl- d -erythritol-4-phosphate precursor pathway in the plastids of glandular trichome secretory cells but also require the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum to complete their functionalization to biologically active forms .
Pharmacokinetics
It is generally considered safe for use as a flavoring agent . It is also used in food and its function is essentially the same as that in food, so no further demonstration of efficacy is necessary .
Result of Action
The primary result of this compound’s action is its repellent effect on insects . By interfering with their sensory receptors and creating an unpleasant odor, it reduces the risk of insect bites and can provide long-lasting protection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it should be considered as an irritant to skin and eyes, and it can also irritate the respiratory tract . No environmental risk is foreseen for this compound at the maximum proposed use level in feed . .
Biochemical Analysis
Biochemical Properties
p-Menthan-3-one is synthesized and stored in specialized anatomical structures such as glandular trichomes (GT), secretory cavities, and root resin ducts . It originates through the 2 C -methyl- d -erythritol-4-phosphate precursor pathway in the plastids of GT secretory cells but also requires the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum to complete their functionalization to biologically active forms .
Cellular Effects
It is known that monoterpenes, the group to which this compound belongs, can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it has been suggested that it may interact with the Cold and Menthol Receptor 1 and the κ-Opioid Receptor
Metabolic Pathways
This compound is involved in the monoterpenoid biosynthetic pathway . It is synthesized from one pair of C5 precursors and can undergo cyclization, reduction, and decoration with various functional groups at different chiral sites .
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Menthan-3-one can be synthesized through several methods. One common route involves the catalytic hydrogenation of pulegone, a naturally occurring monoterpene. This reaction typically uses a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures . Another method involves the oxidation of menthol using oxidizing agents such as chromic acid or catalytic dehydrogenation using copper chromite .
Industrial Production Methods: Industrial production of isomenthone often involves the epimerization of menthone. This process can be achieved through acidic or basic catalysts that promote the isomerization of menthone to isomenthone . The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: p-Menthan-3-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce menthone and other related compounds.
Reduction: Reduction of isomenthone can yield menthol and neomenthol.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, molecular oxygen.
Reducing Agents: Hydrogen gas, palladium or platinum catalysts.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products:
Oxidation Products: Menthone, other ketones.
Reduction Products: Menthol, neomenthol.
Substitution Products: Halogenated isomenthone derivatives.
Scientific Research Applications
p-Menthan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a myorelaxant and mucolytic agent.
Industry: Extensively used in the fragrance and flavor industries due to its minty aroma.
Comparison with Similar Compounds
- Menthone
- Menthol
- Neomenthol
- Pulegone
p-Menthan-3-one’s unique stereochemistry and reactivity make it a valuable compound in various fields, from industrial applications to scientific research.
Properties
IUPAC Name |
(2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGAXVYCFJBMK-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](C(=O)C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044475, DTXSID001015953 | |
Record name | rel-(2R,5R)-5-Methyl-2-(1-methylethyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,4R)-Isomenthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001015953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless slightly oily liquid with a peppermint odour | |
Record name | dl-Isomenthone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.895-0.925 | |
Record name | dl-Isomenthone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1196-31-2, 491-07-6 | |
Record name | (1R,4R)-Isomenthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isomenthone, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5R)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | rel-(2R,5R)-5-Methyl-2-(1-methylethyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,4R)-Isomenthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001015953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-isomenthone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isomenthone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.026 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOMENTHONE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S2W18YHP6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Isomenthone?
A1: Isomenthone has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.
Q2: Is there a method to distinguish Isomenthone from its diastereomer, Menthone?
A2: Yes, direct separation of Isomenthone enantiomers from Menthone enantiomers can be achieved using an octakis-(3-O-butyryl-2,6-di-O-pentyl)-α-cyclodextrin phase in gas chromatography. []
Q3: Can you describe the conformational characteristics of Isomenthone?
A3: Unlike its diastereomer Menthone, which predominantly exists in a diequatorial conformation, Isomenthone exhibits two major conformations. The isopropyl group can adopt either an equatorial or axial orientation. NMR studies combined with molecular modeling suggest that the conformation with an axial isopropyl group is more prevalent (approximately 79% at room temperature). []
Q4: Are there methods to synthesize deuterium-labeled Isomenthone for biosynthetic studies?
A4: Yes, regioselectively deuterated Isomenthone isomers (d5 and d8) can be synthesized and subsequently analyzed using enantioselective multidimensional gas chromatography/mass spectrometry (enantio-MDGC/MS) for biosynthetic investigations. []
Q5: What are the natural sources of Isomenthone?
A5: Isomenthone is found in the essential oils of various plants, including: * Rose-scented geranium (Pelargonium species) [, , , , ]* Mentha species (e.g., peppermint, pennyroyal) [, , , , ]* Micromeria species [, ]* Calamintha incana [] * Ziziphora species [, ]* Agastache species [, , , ]* Cunila menthoides []* Clinopodium thymifolium []
Q6: Does the Isomenthone content vary significantly in natural sources?
A6: Yes, Isomenthone content can vary significantly depending on the plant species, cultivar, geographical location, and harvesting time. For instance, specific chemotypes of Mentha pulegium have been identified with varying levels of Isomenthone and other related compounds like pulegone and piperitone. [] Similarly, seasonal variations in the essential oil composition, including Isomenthone content, have been observed in rose-scented geranium cultivars. []
Q7: How is Isomenthone biosynthesized in plants?
A7: Studies on Pelargonium tomentosum suggest that Isomenthone biosynthesis involves several precursor monoterpenes, including piperitone, pulegone, piperitenone, piperitole, and citronellyl glycopyranoside. Feeding experiments with deuterium-labeled precursors followed by headspace extraction and enantio-MDGC/MS analysis provide insights into the biosynthetic pathways. []
Q8: What enzymes are involved in the metabolism of Isomenthone in plants?
A8: In peppermint (Mentha x piperita), two distinct NADPH-dependent ketoreductases play a crucial role in the stereospecific reduction of Menthone to Menthol isomers. While the menthone:(−)-(3R)-menthol reductase primarily produces (−)-Menthol, the menthone:(+)-(3S)-neomenthol reductase leads to the formation of (+)-Neomenthol. []
Q9: Can Isomenthone be synthesized chemically?
A9: Yes, Isomenthone can be synthesized from its diastereomer, Menthone, through acid-catalyzed isomerization. This reaction typically employs a strong acid catalyst and can be monitored over time to observe the shifting equilibrium between the two isomers. [, ]
Q10: Can Isomenthone be used as a starting material for the synthesis of other compounds?
A10: Yes, Isomenthone serves as a valuable chiral building block in organic synthesis. For instance, it can be used to prepare multifunctional derivatives, including 1,3-diols, through a series of reactions involving protection, reduction, and organometallic additions. These derivatives have potential applications as chiral ligands in asymmetric catalysis. []
Q11: How does the choice of catalyst influence the outcome of reactions involving Isomenthone?
A11: The choice of catalyst can significantly impact the selectivity and yield of reactions involving Isomenthone. For example, in the catalytic hydrogenation of Thymol, the use of different catalysts, such as Raney nickel, Ni/SiO2, or Pd/MgO, can lead to variations in the ratios of Isomenthone, Menthone, and Menthol isomers produced. [, ]
Q12: Are there any environmentally friendly approaches to using Isomenthone in chemical synthesis?
A12: Yes, replacing traditional strong acid catalysts with solid acid catalysts, such as ion-exchange resins like AMBERLYST 15DRY, offers a greener alternative for the isomerization of Menthone to Isomenthone. This approach reduces waste generation and minimizes the use of hazardous reagents. []
Q13: What analytical techniques are commonly used to characterize and quantify Isomenthone?
A15: Common techniques for analyzing Isomenthone include:* Gas Chromatography (GC): Often coupled with a flame ionization detector (FID) or mass spectrometry (MS) for separation and identification of Isomenthone in complex mixtures like essential oils. [, , , , , ]* Enantioselective Multidimensional Gas Chromatography/Mass Spectrometry (enantio-MDGC/MS): Allows for the separation and identification of different enantiomers of Isomenthone and other chiral compounds in a mixture. [, ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and conformation of Isomenthone. []
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